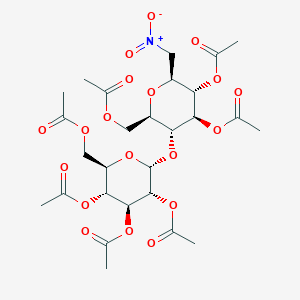
7,8-Dihydroxyisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxyisoquinoline-3-carboxylic acid (DHICA) is a naturally occurring compound that has gained significant attention due to its potential therapeutic applications in various fields of medicine. DHICA is a derivative of the amino acid tyrosine and is found in various plant and animal sources.
Aplicaciones Científicas De Investigación
7,8-Dihydroxyisoquinoline-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and dermatology. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to have anticancer properties, making it a potential candidate for cancer therapy. Additionally, 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have skin-whitening properties, making it a potential candidate for the treatment of hyperpigmentation disorders.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxyisoquinoline-3-carboxylic acid is not fully understood. However, it has been suggested that 7,8-Dihydroxyisoquinoline-3-carboxylic acid exerts its therapeutic effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to modulate the expression of various genes and proteins involved in these pathways.
Biochemical and Physiological Effects:
7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to scavenge free radicals and protect against oxidative stress. 7,8-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 7,8-Dihydroxyisoquinoline-3-carboxylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8-Dihydroxyisoquinoline-3-carboxylic acid has several advantages for lab experiments. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is readily available and can be synthesized using various methods. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is also stable and can be stored for extended periods without degradation. However, 7,8-Dihydroxyisoquinoline-3-carboxylic acid has some limitations for lab experiments. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is insoluble in water, making it difficult to administer in vivo. 7,8-Dihydroxyisoquinoline-3-carboxylic acid is also a relatively new compound, and its toxicity and pharmacokinetics are not fully understood.
Direcciones Futuras
There are several future directions in 7,8-Dihydroxyisoquinoline-3-carboxylic acid research. One future direction is to study the toxicity and pharmacokinetics of 7,8-Dihydroxyisoquinoline-3-carboxylic acid to determine its safety and efficacy in humans. Another future direction is to investigate the potential of 7,8-Dihydroxyisoquinoline-3-carboxylic acid as a therapeutic agent for neurodegenerative diseases, cancer, and hyperpigmentation disorders. Additionally, future research could focus on the development of novel synthesis methods for 7,8-Dihydroxyisoquinoline-3-carboxylic acid and the optimization of existing methods.
Métodos De Síntesis
7,8-Dihydroxyisoquinoline-3-carboxylic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 7,8-Dihydroxyisoquinoline-3-carboxylic acid involves the use of different chemical reagents to convert tyrosine into 7,8-Dihydroxyisoquinoline-3-carboxylic acid. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of tyrosine into 7,8-Dihydroxyisoquinoline-3-carboxylic acid. Microbial synthesis involves the use of microorganisms to produce 7,8-Dihydroxyisoquinoline-3-carboxylic acid through a series of biochemical reactions.
Propiedades
Número CAS |
146743-96-6 |
|---|---|
Nombre del producto |
7,8-Dihydroxyisoquinoline-3-carboxylic acid |
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
7,8-dihydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-2-1-5-3-7(10(14)15)11-4-6(5)9(8)13/h1-4,12-13H,(H,14,15) |
Clave InChI |
QSGVKXBBFLKULF-UHFFFAOYSA-N |
SMILES isomérico |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)O |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)O)O)O |
SMILES canónico |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)O |
Sinónimos |
3-Isoquinolinecarboxylic acid, 7,8-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)



acetate](/img/structure/B115330.png)



![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)




